molecular formula C12H22N4O B13474094 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine

2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine

Cat. No.: B13474094
M. Wt: 238.33 g/mol
InChI Key: JAIWKBVIDAZVKO-UHFFFAOYSA-N
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Description

2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is a complex organic compound that features a unique structure combining a triazole ring, a tetrahydrofuran moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Tetrahydrofuran Moiety:

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed.

Major Products Formed

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(6-ethyl-8-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A compound with a similar tetrahydrofuran moiety.

    Chloromethyl isopropyl carbonate: Used in similar synthetic applications.

Uniqueness

2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]propan-1-amine

InChI

InChI=1S/C12H22N4O/c1-10(2)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h8,10-11,13H,3-7,9H2,1-2H3

InChI Key

JAIWKBVIDAZVKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

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